![molecular formula C10H17NO2 B132769 Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate CAS No. 141966-91-8](/img/structure/B132769.png)
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TBPC and is a carbamate derivative of penta-1,3-diene. Its unique chemical structure makes it a valuable tool for researchers in the fields of organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
TBPC is known to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties. The mechanism of action of TBPC is not well understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
TBPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. TBPC has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBPC is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of TBPC is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving TBPC. One area of interest is the development of new anti-cancer agents based on the structure of TBPC. Another area of research is the investigation of the mechanism of action of TBPC and its effects on various signaling pathways in the body. Additionally, researchers may explore the potential use of TBPC in the development of new drugs for the treatment of inflammatory diseases.
Synthesemethoden
TBPC can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with penta-1,3-diene in the presence of a catalyst. The reaction can be carried out under different conditions, such as in the presence of a solvent or under high pressure. The yield and purity of the compound can be optimized by adjusting the reaction parameters.
Wissenschaftliche Forschungsanwendungen
TBPC has been used extensively in scientific research due to its ability to act as a versatile building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. TBPC has also been used in the synthesis of natural products, such as terpenes and steroids.
Eigenschaften
CAS-Nummer |
141966-91-8 |
|---|---|
Produktname |
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)/b6-5+,8-7+ |
InChI-Schlüssel |
XUKALTRSOXMVKA-BSWSSELBSA-N |
Isomerische SMILES |
C/C=C/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester, (E,E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
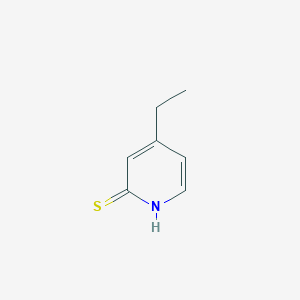
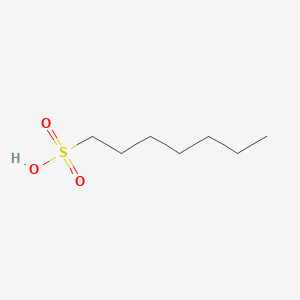
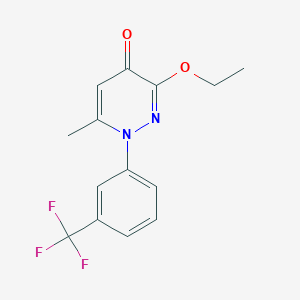
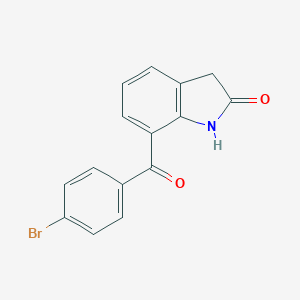
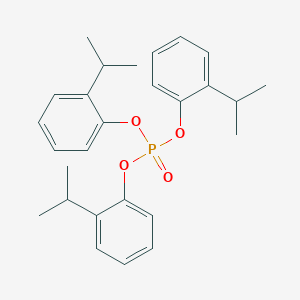
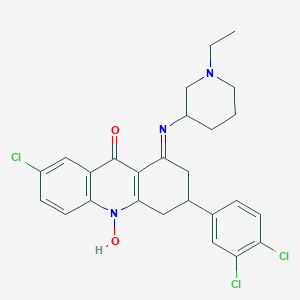
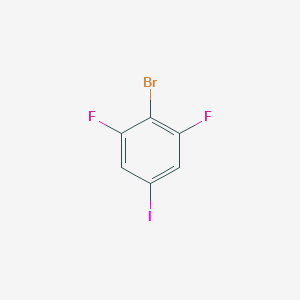
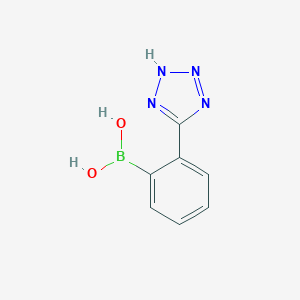
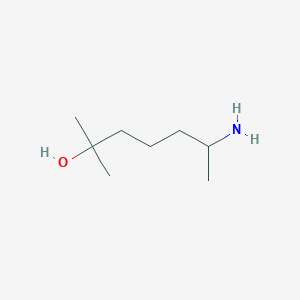
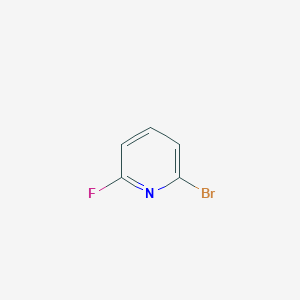
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
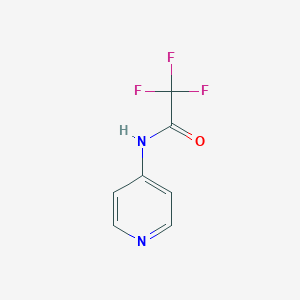
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)